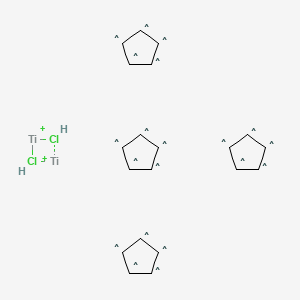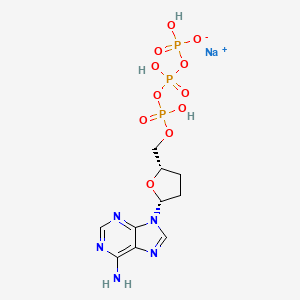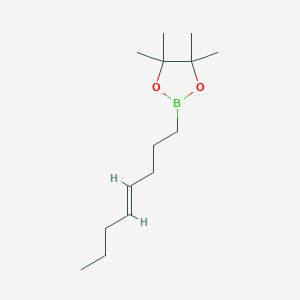
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, also known as (Cp₂TiCl)₂, is an organometallic compound that belongs to the class of metallocenes. It consists of two cyclopentadienyl (Cp) rings bound to a titanium center, with a chlorine atom also attached to the titanium. This compound is notable for its unique structure and reactivity, making it a valuable subject of study in organometallic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-chlorotitanium(III) dimer typically involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂). This reduction can be achieved using various reducing agents such as zinc, aluminum, or manganese . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium(III) species. The general reaction is as follows:
2Cp2TiCl2+2Zn→(Cp2TiCl)2+2ZnCl2
Industrial Production Methods
While the industrial production methods for this compound are not as well-documented as laboratory synthesis, the principles remain similar. The process involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride using a suitable reducing agent under controlled conditions to ensure the purity and stability of the product .
化学反応の分析
Types of Reactions
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer undergoes various types of chemical reactions, including:
Reduction: The compound can be further reduced to form lower oxidation state titanium species.
Oxidation: It can be oxidized to bis-(cyclopentadienyl)titanium(IV) dichloride.
Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Reducing Agents: Zinc, aluminum, manganese.
Oxidizing Agents: Oxygen, halogens.
Substituting Agents: Alkyl halides, aryl halides.
Major Products Formed
Reduction: Formation of lower oxidation state titanium species.
Oxidation: Formation of bis-(cyclopentadienyl)titanium(IV) dichloride.
Substitution: Formation of substituted cyclopentadienyl titanium complexes.
科学的研究の応用
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer has a wide range of applications in scientific research:
作用機序
The mechanism by which bis-(cyclopentadienyl)-chlorotitanium(III) dimer exerts its effects involves the transfer of electrons from the titanium center to other molecules. This electron transfer can initiate various chemical reactions, such as radical formation and bond cleavage. The compound’s reactivity is largely due to the presence of the unpaired electron on the titanium center, which makes it a powerful reducing agent .
類似化合物との比較
Similar Compounds
Bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂): This compound is the oxidized form of bis-(cyclopentadienyl)-chlorotitanium(III) dimer and is less reactive due to the absence of an unpaired electron.
Bis-(cyclopentadienyl)-dimethyl-titanium (Cp₂TiMe₂): This compound has two methyl groups instead of a chlorine atom and exhibits different reactivity patterns.
Bis-(cyclopentadienyl)-zirconium dichloride (Cp₂ZrCl₂): A similar compound with zirconium instead of titanium, showing different catalytic properties.
Uniqueness
This compound is unique due to its high reactivity and ability to participate in single-electron transfer processes. This makes it particularly valuable in radical chemistry and as a catalyst in various organic transformations .
特性
InChI |
InChI=1S/4C5H5.2ClH.2Ti/c4*1-2-4-5-3-1;;;;/h4*1-5H;2*1H;;/q;;;;;;;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQDWGCZUTYPAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Ti][ClH+].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2Ti2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)

![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)
